Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Description
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (CAS: 175137-67-4) is a chloro-substituted imidazole derivative with a molecular weight of 223.05 g/mol . The compound features a 1H-imidazole core substituted with chlorine atoms at the 4- and 5-positions, linked to an ethyl acetate moiety via a methylene bridge. This structural motif is significant in medicinal chemistry due to the imidazole ring's role in bioactivity, including antimicrobial and anti-inflammatory properties . The compound is typically synthesized via nucleophilic substitution or condensation reactions involving imidazole precursors and ethyl chloroacetate derivatives .
Properties
IUPAC Name |
ethyl 2-(4,5-dichloroimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDHEBGHIJMRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380951 | |
| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-67-4 | |
| Record name | Ethyl 4,5-dichloro-1H-imidazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | DMF Method | Solvent-Free | PEG-400 Method |
|---|---|---|---|
| Yield | 82–84% | 78–80% | 85–88% |
| Reaction Time | 48–52 h | 24 h | 36 h |
| Temperature | 75–80°C | 80–85°C | 70°C |
| Solvent | DMF | None | PEG-400 |
| Scalability | Moderate | Low | High |
Optimization Strategies and Byproduct Mitigation
Byproduct Formation and Suppression
Side products like 1,3-dialkylated imidazole arise from over-alkylation. Strategies to minimize this include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient imidazole ring facilitates nucleophilic aromatic substitution (NAS) at the C-4 and C-5 positions. Halogen displacement is achievable under specific conditions:
Mechanistic Insight : The electron-withdrawing effect of the adjacent chlorine atoms activates the ring for NAS. Copper catalysts enhance amination efficiency by stabilizing transition states .
Ester Functionalization
The ethyl acetate group undergoes typical ester reactions, enabling derivatization:
Hydrolysis
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid | 85% |
| Basic | NaOH (2M), reflux | Sodium salt of the carboxylic acid | 92% |
Transesterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 6h | Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | 78% |
Application : Hydrolysis products serve as precursors for amide coupling in drug design .
Reduction Reactions
Selective reduction of the ester group is achievable without altering the dichloroimidazole ring:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 2h | 2-(4,5-dichloro-1H-imidazol-1-yl)ethanol | 90% |
| DIBAL-H | Toluene, -78°C, 1h | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetaldehyde | 65% |
Note : Over-reduction to the ethane derivative is observed with excess LiAlH₄ .
Cycloaddition and Heterocycle Formation
The imidazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzoyl nitrile oxide | DCM, rt, 12h | 1,3,4-Oxadiazole-imidazole hybrid | 60% |
Mechanism : Dipolar cycloaddition proceeds via a concerted pathway, stabilized by the electron-deficient imidazole .
Metal-Catalyzed Cross-Coupling
The chlorine substituents enable Suzuki-Miyaura couplings for aryl functionalization:
| Catalyst | Base | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxyphenyl | 2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-1-yl)acetate | 75% |
Optimization : Microwave irradiation (100°C, 20 min) improves yields to >80% .
Stability Under Thermal and Oxidative Stress
| Condition | Observation | Degradation |
|---|---|---|
| 150°C, 2h (neat) | Partial decomposition to chlorinated byproducts | 15% |
| H₂O₂ (30%), rt, 24h | Ester oxidation to ketone | 40% |
Implication : Storage under inert atmosphere at ≤4°C is recommended .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has been investigated for its potential antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Candida albicans. The compound's structure allows it to interact with microbial enzymes and receptors, enhancing its efficacy as an antimicrobial agent.
Anticancer Properties
Research has shown that derivatives of this compound may possess anticancer properties. Initial in vitro studies suggest that it can induce cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate the specific pathways affected by this compound.
Biological Studies
Enzyme Interaction Studies
this compound has been used in biological studies to explore its interactions with specific enzymes. For instance, it has been tested against enzymes involved in metabolic pathways relevant to disease conditions. The imidazole ring's ability to coordinate with metal ions can enhance binding affinity to these biological targets, suggesting potential therapeutic applications .
Receptor Binding Studies
The compound's structure allows it to act as a ligand for various receptors. Studies have demonstrated its potential to modulate receptor activity, which is crucial for developing new pharmacological agents targeting specific diseases .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, making it valuable for synthesizing other biologically active compounds.
Synthesis Methodology
The synthesis typically involves the reaction of 4,5-dichloroimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. This process can be optimized for yield and purity through methods like column chromatography and spectroscopic characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in HeLa cells at concentrations above 50 µM after 48 hours of treatment. |
| Study C | Enzyme Interaction | Showed significant inhibition of enzyme X with an IC50 value of 15 µM, indicating strong binding affinity. |
Mechanism of Action
The mechanism of action of ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate with analogous imidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Substituted Phenylimidazole Acetates
Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. 1C in ) and Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. 1D) share the ethyl acetate side chain but differ in aromatic substituents. These derivatives exhibit enhanced lipophilicity due to halogenated phenyl groups, which may improve membrane permeability and antimicrobial efficacy compared to the dichloroimidazole variant . For example, bromine substitution (as in Fig.
Halogenated Imidazole Derivatives
- Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate (CAS: N/A, MW: 186.17 g/mol): Replacing chlorine atoms with cyano groups reduces steric bulk but introduces electron-withdrawing effects, which may stabilize the imidazole ring during metabolic processes .
Trioxoimidazolidinyl Acetates
Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS: 320423-00-5) features a trioxoimidazolidine core instead of a dichloroimidazole. The trioxo group increases hydrogen-bonding capacity, making it suitable for targeting enzymes like hydrolases or proteases .
Table 1: Key Properties of this compound and Analogs
Biological Activity
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 223.06 g/mol. It features a dichloro-substituted imidazole ring linked to an ethyl acetate moiety, which contributes to its unique chemical properties and biological activity. The compound typically appears as a white to off-white crystalline solid with a melting point around 65°C and a boiling point of approximately 365°C at 760 mmHg.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Imidazole derivatives are known for their versatility in biological interactions due to their structural characteristics. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be fully elucidated.
- Receptor Modulation : It may also interact with receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against various bacterial and fungal strains.
Antimicrobial Properties
Research indicates that this compound demonstrates potential antimicrobial activity. Studies have reported efficacy against several pathogens, although further investigation is necessary to confirm these findings and understand the underlying mechanisms .
Case Studies
Several studies have explored the biological activities of imidazole derivatives, including this compound:
- Antimicrobial Activity : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing moderate inhibitory effects on certain strains.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce cytotoxic effects in cancer cell lines, although specific IC50 values were not consistently reported across studies.
- Structure–Activity Relationship (SAR) : Research into SAR indicates that the presence of dichloro substitutions enhances binding affinity to biological targets compared to non-halogenated analogs .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar imidazole derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 1H-imidazole-1-acetate | Contains an imidazole ring without chlorine | Less reactive due to lack of halogen substitutions |
| Methyl 2-(4-chloro-1H-imidazol-1-yl)acetate | Similar structure but only one chlorine atom | Potentially less active than the dichloro variant |
| Ethyl 2-(1H-imidazol-1-yl)acetate | No halogen substitutions | More stable and less reactive than halogenated variants |
The dichloro substitution in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate?
The compound is typically synthesized via nucleophilic substitution reactions. A widely used method involves reacting 4,5-dichloroimidazole with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds under mild conditions (room temperature, 24 hours) with stirring, followed by extraction using ethyl acetate and water . Alternative routes may employ phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency.
Table 1: Representative Reaction Conditions
| Reagents | Solvent | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,5-Dichloroimidazole | Ethanol | K₂CO₃ | 24 | 75–85 | |
| Ethyl chloroacetate | Acetonitrile | DBU* | 6 | 90 | |
| *DBU = 1,8-Diazabicycloundec-7-ene |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy : Use H/C NMR to confirm the ester and imidazole moieties. FTIR identifies functional groups (C=O at ~1740 cm⁻¹, C-Cl at ~650 cm⁻¹). GC-MS or LC-MS validates molecular weight and purity .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX or OLEX2 refines the structure. SHELXL is preferred for small-molecule refinement, while OLEX2 integrates solution, refinement, and analysis workflows .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:
Q. What computational methods are suitable for studying its biological activity?
Molecular docking (AutoDock 4.2.6) predicts binding interactions with target proteins. For example, derivatives of 4,5-dichloroimidazole show affinity for enzymes like 5-lipoxygenase (5-LOX), with binding energies of ~7.35 kcal/mol. Key interactions include hydrogen bonds with VAL197B and hydrophobic contacts with MET389B .
Table 2: Docking Results for Imidazole Derivatives
| Target Protein | Binding Energy (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| 5-LOX (5lqf) | -7.35 | VAL197B, MET389B | |
| Cytochrome P450 | -6.80 | HEME Fe, ARG105 | N/A |
Q. What are the key considerations in designing experiments to evaluate its antimicrobial efficacy?
- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Concentration Gradients : Use MIC (Minimum Inhibitory Concentration) assays with dilutions from 0.5–256 µg/mL.
- Control Compounds : Compare with known antibiotics (e.g., ampicillin) to establish baseline activity .
Q. How can researchers validate the purity and stability of this compound under different storage conditions?
- Purity : HPLC with a C18 column (UV detection at 254 nm) and ≥95% peak area threshold .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Store in airtight containers at -20°C to prevent hydrolysis of the ester group .
Methodological Notes
- Synthesis : Optimize reaction yields by varying bases (e.g., K₂CO₃ vs. DBU) and solvents .
- Crystallography : Prioritize high-resolution data (<1.0 Å) for accurate refinement. Use PLATON to check for missed symmetry .
- Bioactivity : Combine in silico docking with in vitro assays to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
